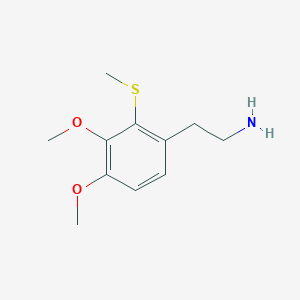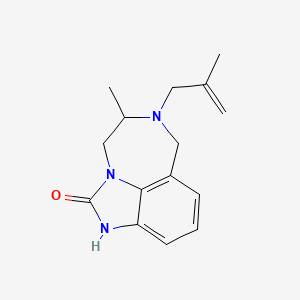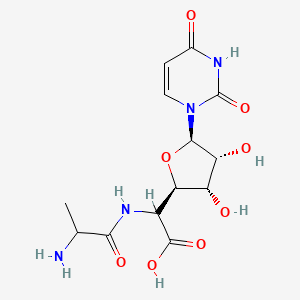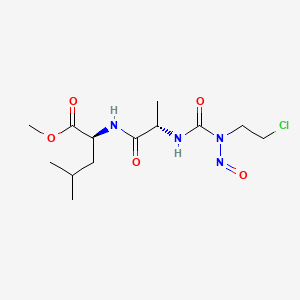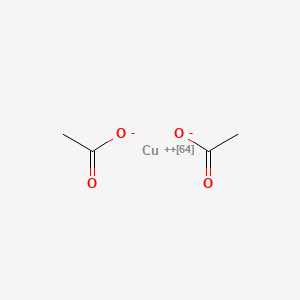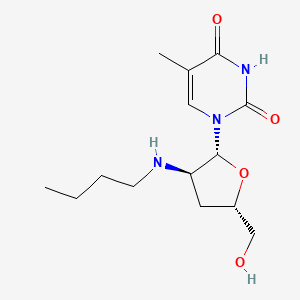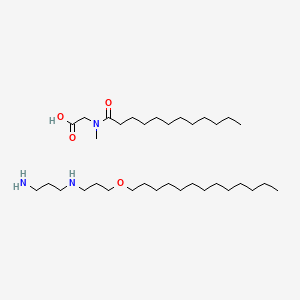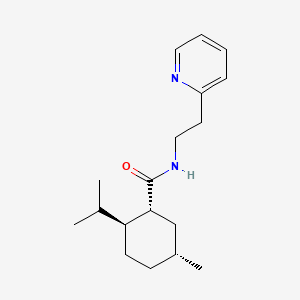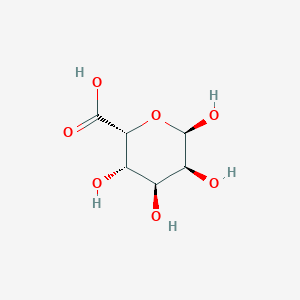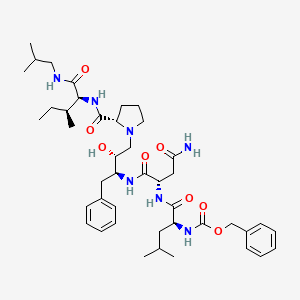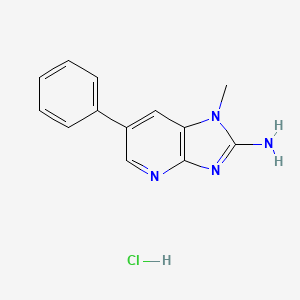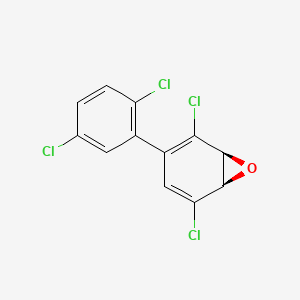
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of pteroyl, which is a part of the folate family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves multiple steps, starting from the basic pteroyl structureSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino and methanesulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is unique due to its specific functional groups and their arrangement. This uniqueness gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113811-45-3 |
|---|---|
Molecular Formula |
C16H18N8O4S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]methanesulfonic acid |
InChI |
InChI=1S/C16H18N8O4S/c1-24(7-10-6-19-14-12(21-10)13(17)22-16(18)23-14)11-4-2-9(3-5-11)15(25)20-8-29(26,27)28/h2-6H,7-8H2,1H3,(H,20,25)(H,26,27,28)(H4,17,18,19,22,23) |
InChI Key |
HCZDNAFRBKRHGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


